molecular formula C19H17N5O2S B2385418 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358636-99-3

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2385418
CAS No.: 1358636-99-3
M. Wt: 379.44
InChI Key: JQZPOBMHKUHSBJ-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, a nitrogen-containing heterocyclic compound . It has been synthesized as a potential antiviral and antimicrobial agent . The compound has shown promising results in cytotoxicity screening and exhibited antibacterial and/or antifungal activities .


Synthesis Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process yielded a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .


Molecular Structure Analysis

The molecular formula of the compound is CHClNO, with an average mass of 367.789 Da and a monoisotopic mass of 367.083588 Da .


Chemical Reactions Analysis

The compound exhibits good DNA-binding affinities . It potently intercalates DNA at a decreased IC 50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a melting point of 295–298°C .

Future Directions

The main objective of future work is the design and synthesis of new 1,2,4-triazolo[4,3-a]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode . This will pave the way for further development of drug discovery in the wide spectrum of its biological importance .

Biochemical Analysis

Biochemical Properties

The compound, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide, has been found to interact with DNA, specifically intercalating into the DNA structure . This interaction can influence the function of various enzymes and proteins that interact with DNA.

Cellular Effects

In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its intercalation into DNA . This can lead to changes in gene expression and can affect the activity of enzymes that interact with DNA.

Temporal Effects in Laboratory Settings

It has been found to have potent anti-proliferative effects against various cancer cell lines .

Subcellular Localization

The subcellular localization of this compound is likely to be the nucleus, given its interaction with DNA

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZPOBMHKUHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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